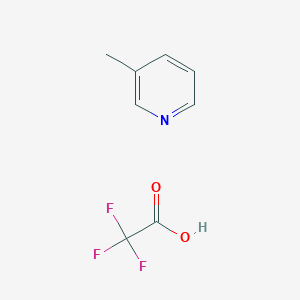
3-methylpyridine;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylpyridine;2,2,2-trifluoroacetic acid is a compound formed by the combination of 3-methylpyridine and 2,2,2-trifluoroacetic acidIt is a colorless liquid with a strong odor and is classified as a weak base . 2,2,2-Trifluoroacetic acid, on the other hand, is an organofluorine compound with the chemical formula CF3COOH. It is a colorless liquid with a vinegar-like odor and is known for its strong acidity .
Preparation Methods
The synthesis of 3-methylpyridine can be achieved through the reaction of acrolein with ammonia over an oxide-based heterogeneous catalyst . Another method involves the dehydrogenation of 3-methylpiperidine, derived from the hydrogenation of 2-methylglutaronitrile . For 2,2,2-trifluoroacetic acid, it is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .
Chemical Reactions Analysis
3-Methylpyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form 3-pyridinecarboxylic acid . 2,2,2-Trifluoroacetic acid is known for its strong acidity and can participate in reactions such as esterification and amidation . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like hydrogen .
Scientific Research Applications
3-Methylpyridine is used as a precursor to agrochemicals, such as chlorpyrifos . It is also used in the synthesis of pharmaceuticals and other pyridine derivatives . 2,2,2-Trifluoroacetic acid is widely used in organic chemistry for various purposes, including as a solvent and a reagent in peptide synthesis . It is also used in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 3-methylpyridine involves its interaction with various molecular targets, including enzymes and receptors. For example, it acts as an inhibitor of stromelysin-1 and collagenase 3 in humans . 2,2,2-Trifluoroacetic acid exerts its effects through its strong acidity, which allows it to participate in various chemical reactions, such as esterification and amidation .
Comparison with Similar Compounds
3-Methylpyridine is similar to other methylpyridines, such as 2-methylpyridine and 4-methylpyridine . its unique position of the methyl group on the pyridine ring gives it distinct chemical properties and reactivity . 2,2,2-Trifluoroacetic acid is similar to other haloacetic acids, such as trichloroacetic acid and dichloroacetic acid . Its strong acidity and the presence of fluorine atoms make it unique and highly reactive .
Properties
CAS No. |
81675-56-1 |
|---|---|
Molecular Formula |
C8H8F3NO2 |
Molecular Weight |
207.15 g/mol |
IUPAC Name |
3-methylpyridine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H7N.C2HF3O2/c1-6-3-2-4-7-5-6;3-2(4,5)1(6)7/h2-5H,1H3;(H,6,7) |
InChI Key |
DNXCQHHCJWQZJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC=C1.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















